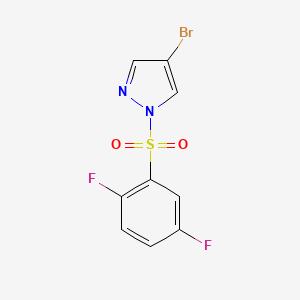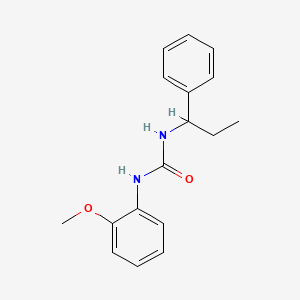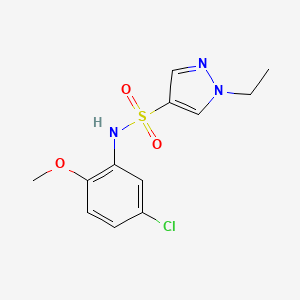
4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a sulfone group attached to a difluorophenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a cycloaddition reaction involving hydrazine and an appropriate alkyne or diketone. For example, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or other oxidizing agents .
-
Bromination: : The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position .
-
Attachment of the Sulfone Group: : The sulfone group can be introduced through a sulfonylation reaction. This involves reacting the bromopyrazole with a sulfonyl chloride derivative of the difluorophenyl ring under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfone group can participate in redox reactions, potentially forming sulfoxides or sulfides.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: Sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.
Major Products
Substituted Pyrazoles: Formed through nucleophilic substitution reactions.
Sulfoxides and Sulfides: Formed through redox reactions involving the sulfone group.
Coupled Products: Formed through cross-coupling reactions with various aryl or alkyl groups.
科学研究应用
4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, including inhibitors and other biologically active molecules.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme inhibition and other biochemical processes due to its ability to interact with various molecular targets.
作用机制
The mechanism of action of 4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfone group can form hydrogen bonds or other interactions with active sites, leading to inhibition or modulation of the target’s activity . The difluorophenyl ring may also enhance the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog without the sulfone and difluorophenyl groups.
2-(4-Bromo-1H-pyrazol-1-yl)aniline: Contains an aniline group instead of the sulfone and difluorophenyl groups.
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline: Another analog with different substituents on the pyrazole ring.
Uniqueness
4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE is unique due to the presence of both the sulfone group and the difluorophenyl ring, which confer distinct chemical and biological properties. These features enhance its potential for specific interactions with molecular targets and its versatility in synthetic applications .
属性
IUPAC Name |
4-bromo-1-(2,5-difluorophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2N2O2S/c10-6-4-13-14(5-6)17(15,16)9-3-7(11)1-2-8(9)12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTQVXREMOJNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)N2C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5485875.png)
![N-cyclopent-3-en-1-yl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5485880.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(2-oxopiperidin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5485886.png)
![N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B5485889.png)
![7-(4-ethoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5485892.png)
![N'-(2-pyridinylmethylene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5485893.png)

![(2-CHLORO-4-FLUOROPHENYL)[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B5485901.png)

![1'-{[(2-methoxyethyl)(methyl)amino]acetyl}-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5485931.png)
![2-morpholin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;dihydrochloride](/img/structure/B5485939.png)
![2-[5-(4-sec-butoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5485949.png)
![4-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5485957.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5485972.png)
